

Technical Support Center: In Vivo Applications of (Phe13,Tyr19)-MCH

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Compound of Interest

Compound Name: (Phe13,Tyr19)-MCH (human, mouse, rat)

Cat. No.: B15140928

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Welcome to the technical support center for the in vivo use of (Phe13,Tyr19)-MCH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is (Phe13,Tyr19)-MCH and what are its primary in vivo applications?

A1: (Phe13,Tyr19)-MCH is a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH). It is a potent agonist for MCH receptors, primarily MCHR1 and MCHR2. Its main application in in vivo research is to study the physiological roles of the MCH system, which is implicated in the regulation of feeding behavior, energy homeostasis, and other neurological processes. It has been shown to stimulate food intake in a manner similar to native MCH.[\[1\]](#)

Q2: What are the known binding affinities of (Phe13,Tyr19)-MCH for its receptors?

A2: The radiolabeled form, [125 I]-[Phe13,Tyr19]-MCH, has been shown to bind with high affinity to MCH receptors. One study determined the dissociation constant (K_d) to be 0.118 nM on mouse melanoma cells. MCH itself has a comparable affinity for MCHR1 ($K_d = 3.1 \pm 0.4$ nM) and MCHR2 ($K_d = 9.6 \pm 0.5$ nM).[\[2\]](#) (Phe13,Tyr19)-MCH activates MCHR2 with a slightly lower potency compared to MCH.[\[2\]](#)

Q3: How should (Phe13,Tyr19)-MCH be stored and handled?

A3: For long-term storage, it is recommended to store (Phe13,Tyr19)-MCH at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable. The compound should be stored sealed and away from moisture. If preparing a stock solution in water, it is advised to dilute it to the working concentration, and then filter and sterilize it using a 0.22 µm filter before use.[3]

Troubleshooting Guide

Issue 1: Lack of expected central nervous system (CNS) effects after peripheral administration.

- Problem: (Phe13,Tyr19)-MCH does not readily cross the blood-brain barrier (BBB). Studies have shown that blood-borne ¹²⁵I-Phe13,Tyr19-MCH does not cross the BBB at a rate faster than the vascular marker albumin, likely due to its binding to serum proteins.[4] The peptide has also been observed to form trimers in solution, although this did not impede its entry into the brain when perfused in a blood-free buffer.[4]
- Solution:
 - Direct Central Administration: To bypass the BBB, administer (Phe13,Tyr19)-MCH directly into the CNS. Intracerebroventricular (ICV) injection is a common and effective method.
 - Development of BBB-penetrant analogs: While not yet established specifically for (Phe13,Tyr19)-MCH, research into "brain shuttle" technologies that utilize receptor-mediated transcytosis (e.g., targeting the transferrin receptor) is a promising area for delivering peptides across the BBB.

Issue 2: Rapid degradation and poor stability of the peptide in vivo.

- Problem: Peptides, in general, are susceptible to degradation by proteases in the bloodstream and tissues, leading to a short in vivo half-life. The radiolabeled form of (Phe13,Tyr19)-MCH is also known to be susceptible to oxidative damage.
- Solution:

- Chemical Modifications: To enhance stability, consider synthesizing analogs with modifications such as:
 - D-amino acid substitutions: Replacing L-amino acids with their D-isomers at protease-sensitive sites can increase resistance to degradation.
 - Terminal modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.
 - PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.
 - Lipidation: Conjugating a lipid moiety can promote binding to serum albumin, extending the peptide's circulation time.

Issue 3: High non-specific binding observed in experiments.

- Problem: Both iodinated MCH and the (Phe13,Tyr19)-MCH analog have been reported to exhibit a significant component of non-specific binding.^[1] This can be particularly problematic in binding assays and in vivo studies, leading to off-target effects and difficulty in data interpretation.
- Solution:
 - Use of Transfected Cells: For in vitro binding assays, use cell lines that have been transfected to express high levels of the MCH receptor (SLC-1/MCHR1). This increases the signal-to-noise ratio by providing a higher density of specific binding sites.^[1]
 - In Vivo Competition Studies: To reduce non-specific binding in vivo, particularly in the kidneys during radioligand studies, co-infusion with agents that competitively inhibit reabsorption can be employed. While not specific to (Phe13,Tyr19)-MCH, substances like positively charged amino acids or albumin fragments have been shown to reduce renal uptake of other radiolabeled peptides.^{[5][6][7][8]}

Quantitative Data Summary

Parameter	Value	Species/System	Reference
Binding Affinity (Kd) of [¹²⁵ I]-[Phe13,Tyr19]-MCH	0.118 nM	Mouse Melanoma Cells	[4]
Binding Affinity (Kd) of MCH for MCHR1	3.1 ± 0.4 nM	Transfected HEK293 Cells	[2]
Binding Affinity (Kd) of MCH for MCHR2	9.6 ± 0.5 nM	Transfected HEK293 Cells	[2]
In Vivo Dose (MCH) for feeding stimulation	0.1, 1.0, 5.0 nmol/kg (ICV)	Sheep	[9]
In Vivo Dose (MCH) for feeding stimulation	1.5 - 15 µg (ICV)	Rat	[10]
In Vivo Dose (MCH) for obesity induction	10 µg/day for 14 days (ICV)	Mouse	[11]

Experimental Protocols

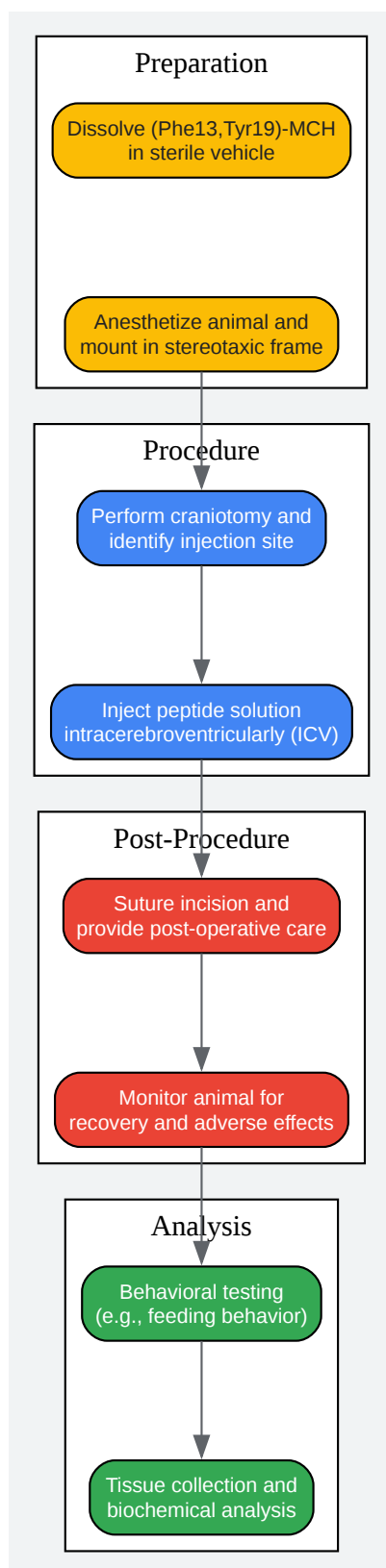
Protocol 1: Intracerebroventricular (ICV) Injection in Mice

This protocol is a general guide for the ICV administration of peptides like (Phe13,Tyr19)-MCH and should be adapted and optimized for specific experimental needs.

- Materials:
 - (Phe13,Tyr19)-MCH
 - Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for dissolution
 - Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
 - Stereotaxic apparatus
 - Hamilton syringe (10 µL) with a 28-gauge needle

- Surgical tools (scalpel, drill, etc.)
- Heating pad to maintain body temperature
- Procedure:
 - Preparation of (Phe13,Tyr19)-MCH Solution: Dissolve the peptide in sterile saline or aCSF to the desired concentration. Ensure the solution is clear and free of particulates. A common vehicle for peptide injections is a sterile PBS solution, sometimes containing a small percentage of a solubilizing agent like DMSO (e.g., 10%).
 - Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and securely fix its head in a stereotaxic frame. Apply eye ointment to prevent corneal drying. Maintain the animal's body temperature with a heating pad.
 - Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma. The coordinates for the lateral ventricle in mice are typically: 0.2 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface.
 - Injection: Slowly lower the needle to the target coordinates. Inject the desired volume (typically 1-5 μ L) of the (Phe13,Tyr19)-MCH solution over a period of 1-2 minutes. Leave the needle in place for an additional 2-3 minutes to allow for diffusion and prevent backflow upon withdrawal.
 - Post-operative Care: Slowly withdraw the needle and suture the incision. Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.

Visualizations



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